3,13-Octadecadien-1-ol
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Overview
Description
3,13-Octadecadien-1-ol is an organic compound with the molecular formula C18H34O. It is a type of alcohol with two double bonds located at the 3rd and 13th positions of the octadecane chain. This compound is known for its role in the chemical ecology of insects, particularly as a component of sex pheromones in certain moth species .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,13-Octadecadien-1-ol can be synthesized through various methods. One common approach involves the use of acetylene coupling reactions starting from 1,8-octanediol or 1,9-nonanediol . The THP ether of 3-butyn-1-ol is converted to a C18 enyne, which is then reduced by catalytic hydrogenation over Pd-BaSO4 poisoned with quinoline and deprotected to yield (3Z,13E)-3,13-octadecadien-1-ol . This alcohol can be quantitatively acetylated with acetic anhydride in pyridine to produce the corresponding acetate .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the necessary reagents and conditions are available.
Chemical Reactions Analysis
Types of Reactions: 3,13-Octadecadien-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form the corresponding aldehyde, 3,13-octadecadienal .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include Dess-Martin periodinane for oxidation , and acetic anhydride in pyridine for acetylation . Catalytic hydrogenation over Pd-BaSO4 poisoned with quinoline is used for reduction reactions .
Major Products Formed: The major products formed from the reactions of this compound include 3,13-octadecadienal (from oxidation) and 3,13-octadecadienyl acetate (from acetylation) .
Scientific Research Applications
3,13-Octadecadien-1-ol has several scientific research applications, particularly in the field of chemical ecology. It is a key component of the sex pheromones of certain moth species, such as the clearwing moths in the family Sesiidae . These pheromones are used to attract males for mating purposes. The compound is also used in studies of insect mating behaviors and reproductive isolation .
Mechanism of Action
The mechanism of action of 3,13-octadecadien-1-ol involves its role as a sex pheromone. It is detected by the olfactory receptors of male moths, which are highly sensitive to the specific geometric isomers of the compound . The molecular targets include the olfactory receptor neurons in the antennae of the male moths, which trigger a behavioral response leading to attraction .
Comparison with Similar Compounds
3,13-Octadecadien-1-ol is similar to other octadecadien-1-ols, such as 2,13-octadecadien-1-ol . Both compounds have two double bonds in the octadecane chain, but their positions differ. The unique positioning of the double bonds in this compound makes it a specific component of certain insect pheromones, distinguishing it from other similar compounds .
List of Similar Compounds:- 2,13-Octadecadien-1-ol
- 3,13-Octadecadienal
- 2,13-Octadecadienal
- 3,13-Octadecadienyl acetate
Properties
Molecular Formula |
C18H34O |
---|---|
Molecular Weight |
266.5 g/mol |
IUPAC Name |
octadeca-3,13-dien-1-ol |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,15-16,19H,2-4,7-14,17-18H2,1H3 |
InChI Key |
QBNCGBJHGBGHLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCCCCCCC=CCCO |
Origin of Product |
United States |
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